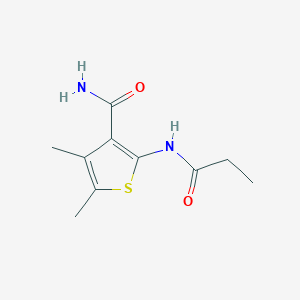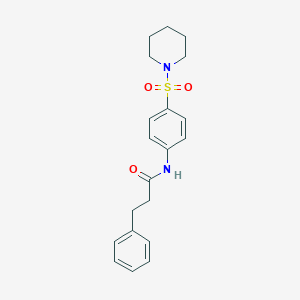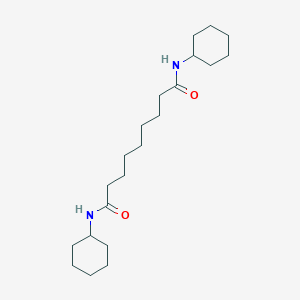![molecular formula C13H15N3O4S B464188 N-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamid CAS No. 302951-48-0](/img/structure/B464188.png)
N-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is a chemical compound with the molecular formula C12H13N3O4S and a molecular weight of 295.314 g/mol . It is also known by other names such as N4-Acetylsulfamethoxazole and Sulfisomezole-N4-acetate . This compound is characterized by the presence of an isoxazole ring, a sulfonamide group, and a propanamide moiety.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide has various applications in scientific research:
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its antimicrobial properties, given its structural similarity to known antibiotics like sulfamethoxazole.
Industry: The compound can be used in the synthesis of other pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
The primary target of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is Cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme that converts arachidonic acid to prostaglandins . It plays a crucial role in inflammation and pain, making it a significant target for anti-inflammatory drugs .
Mode of Action
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide acts as a potent and selective inhibitor of COX-2 . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and fever. Therefore, the inhibition of this pathway can alleviate symptoms associated with these processes .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory, analgesic, and antipyretic effects . This makes N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide potentially useful in managing conditions characterized by pain and inflammation.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide involves several steps. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Similar in structure but lacks the propanamide moiety.
Sulfisomezole: Another sulfonamide with a different substituent on the isoxazole ring.
Trimethoprim: Often used in combination with sulfonamides for enhanced antimicrobial activity.
The uniqueness of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide lies in its specific structural features, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-13(17)14-10-4-6-11(7-5-10)21(18,19)16-12-8-9(2)20-15-12/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAIIMWAHCEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-N-[2-(benzyl-propionyl-amino)-ethyl]-propionamide](/img/structure/B464123.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B464149.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid](/img/structure/B464164.png)
![4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B464167.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B464175.png)
![3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464185.png)
![5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B464189.png)
![methyl 3-[3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenyl ether](/img/structure/B464195.png)
![2-(4-methoxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B464212.png)

![Methyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoate](/img/structure/B464249.png)
![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464255.png)
